molecular formula C10H11BrO B8267027 (E)-4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene

(E)-4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene

Cat. No.: B8267027
M. Wt: 227.10 g/mol
InChI Key: QIWUXHBGENFNQP-AATRIKPKSA-N
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Description

(E)-4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene is an organic compound characterized by the presence of a bromine atom, a methoxyvinyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene typically involves the reaction of p-bromophenol with methyl vinyl ether in the presence of a palladium catalyst and a phosphine ligand. This reaction generates 4-(2-methoxyvinyl)phenol, which is then hydrogenated in the presence of a palladium-carbon catalyst to obtain the target compound .

Industrial Production Methods

For industrial production, the synthetic route is optimized to ensure high yield and purity. The process involves the use of readily available raw materials and catalysts, making it suitable for large-scale production. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include reduced benzene derivatives with altered functional groups.

Scientific Research Applications

(E)-4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This interaction can lead to the formation of new chemical bonds and the alteration of molecular structures, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-methoxyvinyl)benzene
  • 4-Bromo-2-methylbenzene
  • 1-(2-methoxyvinyl)-2-methylbenzene

Uniqueness

(E)-4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene is unique due to the combination of its bromine, methoxyvinyl, and methyl groups. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4-bromo-1-[(E)-2-methoxyethenyl]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8-7-10(11)4-3-9(8)5-6-12-2/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWUXHBGENFNQP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C=COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)/C=C/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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